2-iodo-N-[2-(2-thienyl)ethyl]benzamide
Description
2-Iodo-N-[2-(2-thienyl)ethyl]benzamide is a benzamide derivative characterized by an iodine substituent at the 2-position of the benzoyl ring and a 2-thienylethyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C13H12INOS |
|---|---|
Molecular Weight |
357.21 g/mol |
IUPAC Name |
2-iodo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12INOS/c14-12-6-2-1-5-11(12)13(16)15-8-7-10-4-3-9-17-10/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
ODCSJMHHJFWKAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dichloro-N-[2-(2-thienyl)ethyl]benzamide ()
- Structural Differences : Replaces the 2-iodo substituent with 3,4-dichloro groups on the benzamide ring.
- The dichloro substitution may enhance metabolic stability compared to iodine, which is prone to dehalogenation.
- Applications : Screened as a bioactive compound (ChemDiv ID 8016-9642), though specific targets or activities are unspecified .
N-[2-(1H-Indol-3-yl)ethyl]benzamide ()
- Structural Differences : Substitutes the thienyl group with an indole moiety.
- Implications: Indole’s larger aromatic system and hydrogen-bonding capability may enhance interactions with biological targets (e.g., melatonin receptors in Plasmodium).
- Bioactivity: Blocks melatonin-induced synchronization in Plasmodium falciparum but lacks autonomous activity .
Radioiodinated Benzamides ()
- Examples : [¹²⁵I]PIMBA, 4-[¹²⁵I]iodo-N-[2-(1'-piperidinyl)ethyl]benzamide.
- Structural Differences : Piperidinyl or methoxy groups instead of thienylethyl chains.
- Implications: The iodine atom enables diagnostic imaging (e.g., sigma receptor imaging in prostate cancer). Thienylethyl substitution in the target compound may alter sigma receptor affinity or pharmacokinetics.
- Bioactivity: High tumor uptake in prostate cancer xenografts; nonradioactive analogs inhibit colony formation in vitro .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Structural Differences : 3,4-Dimethoxyphenethylamine substituent vs. thienylethyl.
- Melting point (90°C) suggests lower crystallinity than iodine-substituted analogs.
- Synthesis : Achieved via benzoyl chloride and amine reaction (80% yield) .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Benzamides
Key Research Findings and Gaps
- Sigma Receptor Targeting: Radioiodinated benzamides demonstrate high tumor uptake, suggesting the 2-iodo-thienylethyl analog could be optimized for similar diagnostic/therapeutic roles .
- Antimicrobial Potential: Structural similarities to Nitazoxanide () and indole-based benzamides () warrant evaluation against parasites or bacteria.
- Synthetic Challenges: Sonogashira coupling () and amide bond formation () are viable routes, but yields and purity for the target compound require further study.
- Data Gaps: Limited solubility, toxicity, and receptor-binding data for 2-iodo-N-[2-(2-thienyl)ethyl]benzamide highlight the need for targeted assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
